8-Nitro-[1,2,4]triazolo[1,5-a]pyridine

Physicochemical profiling LogP Lipophilicity

8-Nitro-[1,2,4]triazolo[1,5-a]pyridine (C₆H₄N₄O₂, MW 164.12) is a nitro-substituted, nitrogen-rich fused heterocycle belonging to the [1,2,4]triazolo[1,5-a]pyridine family, a privileged scaffold in medicinal chemistry and agrochemical research. The compound features a planar bicyclic core with a nitro group at the 8-position, which confers strong electron-withdrawing character and distinct reactivity compared to non-nitrated or halogenated 8-substituted analogs.

Molecular Formula C6H4N4O2
Molecular Weight 164.12 g/mol
CAS No. 31040-18-3
Cat. No. B1593579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Nitro-[1,2,4]triazolo[1,5-a]pyridine
CAS31040-18-3
Molecular FormulaC6H4N4O2
Molecular Weight164.12 g/mol
Structural Identifiers
SMILESC1=CN2C(=NC=N2)C(=C1)[N+](=O)[O-]
InChIInChI=1S/C6H4N4O2/c11-10(12)5-2-1-3-9-6(5)7-4-8-9/h1-4H
InChIKeyHSZMJKACFDCOHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Nitro-[1,2,4]triazolo[1,5-a]pyridine (CAS 31040-18-3): Core Physicochemical Profile and Procurement Baseline


8-Nitro-[1,2,4]triazolo[1,5-a]pyridine (C₆H₄N₄O₂, MW 164.12) is a nitro-substituted, nitrogen-rich fused heterocycle belonging to the [1,2,4]triazolo[1,5-a]pyridine family, a privileged scaffold in medicinal chemistry and agrochemical research [1]. The compound features a planar bicyclic core with a nitro group at the 8-position, which confers strong electron-withdrawing character and distinct reactivity compared to non-nitrated or halogenated 8-substituted analogs [2]. Commercially available at ≥96% purity , this compound serves as a versatile building block for diversification via reduction of the nitro group to the corresponding 8-amine, nucleophilic aromatic substitution, and cycloaddition chemistry .

Why 8-Position Substituent Selection on the [1,2,4]Triazolo[1,5-a]pyridine Core Determines Synthetic Utility: The 8-Nitro Differentiation


Interchanging 8-substituted [1,2,4]triazolo[1,5-a]pyridine analogs is scientifically unsound because the electronic nature of the 8-substituent governs three critical and inseparable properties: (i) the thermodynamic driving force and kinetics of the Dimroth rearrangement that establishes the [1,5-a] ring fusion topology [1]; (ii) the scaffold's electrophilicity, which directly controls pericyclic reaction outcomes and nucleophilic aromatic substitution feasibility [2]; and (iii) key physicochemical parameters—particularly LogP and TPSA—that dictate solubility, membrane permeability, and formulation behavior in both medicinal chemistry and agrochemical development contexts . The 8-nitro variant uniquely occupies a high-electrophilicity, low-lipophilicity quadrant that cannot be replicated by 8-halo (Cl, Br) or 8-alkyl (CH₃) congeners, making blind substitution scientifically indefensible without quantitative head-to-head justification.

Quantitative Differentiation Evidence: 8-Nitro-[1,2,4]triazolo[1,5-a]pyridine vs. Closest 8-Substituted Analogs


Lipophilicity (LogP) Differentiation: 8-Nitro vs. 8-Chloro, 8-Methyl, and 8-Bromo Analogs

The 8-nitro derivative (LogP = 0.64–1.16) exhibits substantially lower lipophilicity than the 8-chloro (LogP = 1.28), 8-methyl (LogP = 1.04), and 8-bromo (estimated LogP ≈ 1.7 based on the higher molecular weight and halogen contribution) analogs . Replacing the 8-nitro group with 8-chloro increases LogP by approximately 0.1–0.6 log units; replacement with 8-bromo increases LogP by roughly 0.5–1.0 log units . This represents a mechanistically meaningful shift in the lipophilicity–permeability relationship that directly impacts aqueous solubility and oral absorption predictions.

Physicochemical profiling LogP Lipophilicity ADME prediction Medicinal chemistry

Topological Polar Surface Area (TPSA) Differentiation: 8-Nitro vs. Non-Polar 8-Substituted Analogs

The 8-nitro derivative possesses a TPSA of 73.33 Ų , which is substantially higher than the TPSA of non-polar 8-substituted analogs (e.g., 8-methyl: PSA ~35–40 Ų; 8-bromo: PSA ~30–35 Ų; 8-chloro: PSA ~30–35 Ų). This difference of approximately 33–43 Ų arises directly from the two strongly polar N–O bonds of the nitro group, which contribute significant polar surface area without adding hydrogen bond donor capacity . In standard drug-likeness filters (Veber rules), TPSA ≤ 140 Ų is required for oral bioavailability; the 8-nitro compound remains well within this threshold while offering a distinct advantage for modulating passive membrane permeability in structure–activity relationship (SAR) exploration.

TPSA Membrane permeability Drug-likeness Physicochemical property QSAR

Dimroth Rearrangement Facilitation: Electron-Withdrawing Nitro Enables Regioselective [1,5-a] Isomer Formation

The 8-nitro substituent greatly facilitates the Dimroth-type isomerization of s-triazolo[4,3-a]pyridines into s-triazolo[1,5-a]pyridines, whereas electron-donating groups such as amino substituents retard this transformation [1]. This was experimentally established by Potts and Surapaneni (1970), who demonstrated that electron-withdrawing nitro substituents on the pyridine ring accelerate the ring-opening/re-closure sequence that establishes the thermodynamically favored [1,5-a] topology [1]. In contrast, 8-halo or 8-alkyl substituents—being weakly electron-withdrawing or electron-donating—do not provide the same thermodynamic driving force, leading to lower isomerization yields or requiring harsher conditions [2]. The 8-nitro compound can thus be obtained in higher isomeric purity from [4,3-a] precursors.

Dimroth rearrangement Isomerization Regioselectivity Synthetic methodology Heterocyclic chemistry

Cycloaddition Reactivity Differentiation: Mononitro (8-Nitro) vs. Dinitro [1,2,4]Triazolo[1,5-a]pyridines

In (3+2) dearomative cycloaddition with non-stabilized N-methyl azomethine ylide, mononitro [1,2,4]triazolo[1,5-a]pyridines—including the 8-nitro derivative—give various mono-adducts whose structure depends on the nature and position of additional substituents, whereas 6,8-dinitro derivatives afford bis-adducts incorporating 2 equivalents of the 1,3-dipole [1]. Furthermore, (4+2) cycloaddition with electron-rich 1,3-dienes proceeds only with the most electrophilic 6,8-dinitro substrates, and does not occur with mononitro analogs [1]. This means the 8-nitro mononitro compound provides selective mono-functionalization capability without over-reaction, a critical advantage when polycyclic adducts with defined stoichiometry are required.

Dearomative cycloaddition 1,3-Dipolar cycloaddition Electrophilicity Polycyclic synthesis Reaction selectivity

Synthetic Versatility: Nitro Group as a Transformable Handle for 8-Amino and 8-Substituted Derivatization

The 8-nitro group can be selectively reduced to the corresponding 8-amino derivative using catalytic hydrogenation (H₂, Pd/C) or chemical reductants (Fe/NH₄Cl, SnCl₂), providing a direct entry into 8-amino-[1,2,4]triazolo[1,5-a]pyridine . This reductive transformation is not available from 8-halo or 8-alkyl analogs, which instead require multi-step sequences (e.g., halogen–metal exchange or directed ortho-metalation followed by electrophilic amination) to install an amino group at the 8-position. The 8-amino derivative itself is a versatile intermediate for amide coupling, diazotization, and further heterocycle annulation. In the C-nucleoside context, the 8-nitro group was essential for the initial antiviral activity of 2-α-L-rhamnopyranosylnitro[1,2,4]triazolo[1,5-a]pyridine C-nucleosides against murine leukemia virus (MuLV), though cytotoxicity at effective antiviral concentrations necessitated further oxidation to the keto derivatives for improved therapeutic index [1].

Nitro reduction Functional group interconversion Building block 8-Amino derivative Diversification

Density and Molecular Packing: 8-Nitro vs. 8-Bromo [1,2,4]Triazolo[1,5-a]pyridine

The 8-nitro derivative has a predicted density of 1.68 g/cm³, which is lower than the 8-bromo analog (1.89–1.91 g/cm³) . The higher density of the bromo derivative arises from the heavier halogen atom (Br atomic mass 79.9 vs. formula weight contribution of the nitro group), which increases mass per unit volume. While both compounds remain below the density thresholds typically associated with high-energy-density materials (~1.8–2.0 g/cm³ for secondary explosives), the lower density and absence of halogen in the 8-nitro compound may be advantageous for applications where reduced mass or avoidance of halogenated waste streams is a consideration. Additionally, the nitro group engages in stronger intermolecular dipole–dipole and potential C–H···O hydrogen-bonding interactions compared to the weaker halogen bonding of the bromo analog, potentially influencing crystal packing, melting point, and solubility .

Crystal density Molecular packing Energetic materials Solid-state properties Formulation

Procurement-Driven Application Scenarios for 8-Nitro-[1,2,4]triazolo[1,5-a]pyridine


Medicinal Chemistry: Lead Optimization Requiring Low Lipophilicity (LogP < 1.0) Triazolopyridine Scaffolds

When a drug discovery program requires a [1,2,4]triazolo[1,5-a]pyridine core with LogP below 1.0 to maintain favorable aqueous solubility and avoid CYP450 liability associated with higher lipophilicity, the 8-nitro derivative (LogP 0.64–1.16) is the only readily available 8-substituted variant that meets this criterion. The 8-chloro (LogP 1.28), 8-methyl (LogP 1.04), and 8-bromo (LogP ≈ 1.7) analogs all exceed this threshold, making the 8-nitro compound the sole viable procurement choice for solubility-driven lead optimization . The higher TPSA (73.33 Ų) further supports reduced passive membrane permeability, which is desirable for peripherally restricted or gut-selective therapeutic agents [1].

Synthetic Methodology: One-Step Access to 8-Amino-[1,2,4]triazolo[1,5-a]pyridine via Catalytic Hydrogenation

Research groups synthesizing 8-amino-[1,2,4]triazolo[1,5-a]pyridine derivatives for kinase inhibitor programs or agrochemical lead generation can procure the 8-nitro compound for direct, single-step catalytic hydrogenation (H₂, Pd/C) to the 8-amine . This route eliminates the 2–3 additional synthetic steps required when starting from 8-bromo or 8-chloro precursors, reducing overall synthesis time and cost. The reduction has been demonstrated on related triazolopyridine systems under standardized conditions: 100 atm H₂, 10% Pd/C, 100 °C, 48 hours .

Dearomative Cycloaddition Chemistry: Selective Mono-Adduct Synthesis for Polycyclic Library Construction

For medicinal chemistry groups building polycyclic triazole-fused compound libraries via (3+2) dearomative cycloaddition, the 8-nitro mononitro compound provides predictable mono-adduct formation with 1 equivalent of N-methyl azomethine ylide, in contrast to the bis-adduct over-reaction observed with 6,8-dinitro analogs . This controlled reactivity is essential for stepwise diversification strategies where over-functionalization would compromise downstream SAR interpretation. Procurement of the 8-nitro compound is therefore indicated when the synthetic objective requires precise, stoichiometrically controlled cycloaddition outcomes .

Antiviral Nucleoside Research: C-Nucleoside Precursor for Structure–Activity Relationship Studies

The 8-nitro-[1,2,4]triazolo[1,5-a]pyridine scaffold serves as a direct precursor for 2-α-L-rhamnopyranosylnitro C-nucleosides, which have demonstrated inhibition of murine leukemia virus (MuLV) replication in cell culture . While the nitro derivatives exhibit cytotoxicity at antiviral concentrations, the nitro group is essential for the initial antiviral pharmacophore; subsequent oxidation of the sugar moiety to introduce a keto function at the 3'- or 4'-position yields analogs with MuLV inhibition at non-cytotoxic concentrations . The 8-amino derivatives, in contrast, show no significant antiviral effect, confirming that the 8-nitro compound—not the 8-amino reduction product—is the essential starting material for this C-nucleoside SAR program .

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